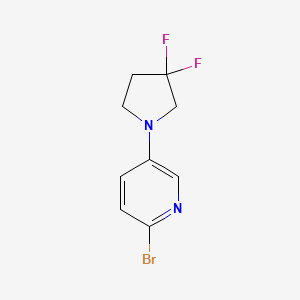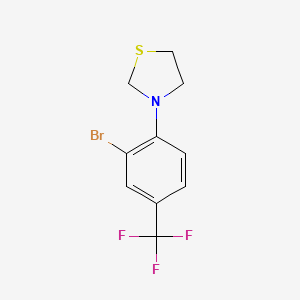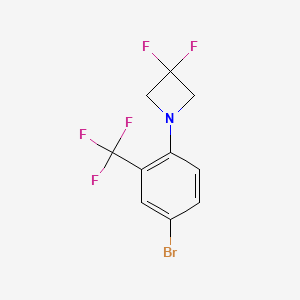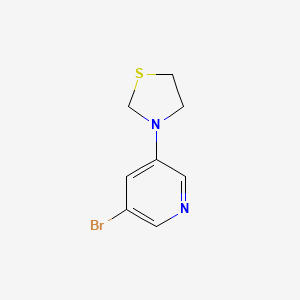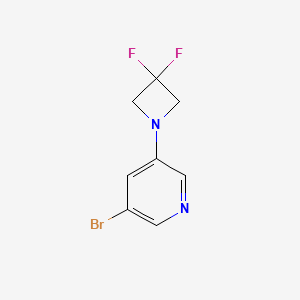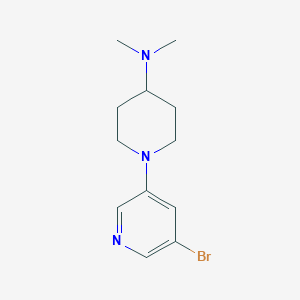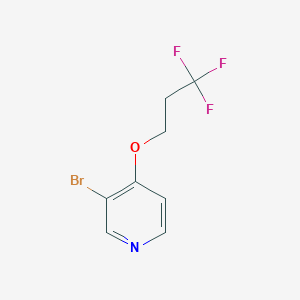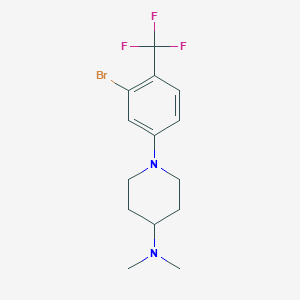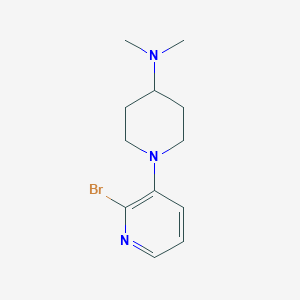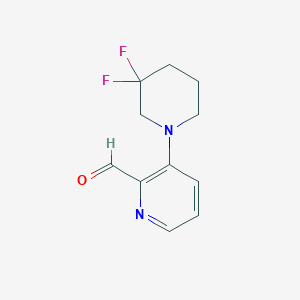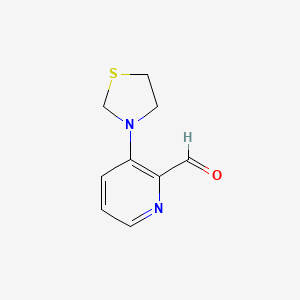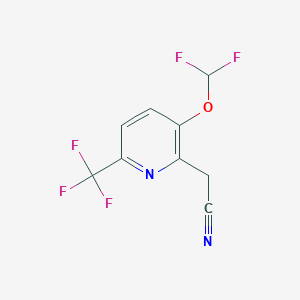
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile
描述
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring, along with an acetonitrile group. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the introduction of the difluoromethoxy and trifluoromethyl groups onto a pyridine ring through nucleophilic substitution reactions. The acetonitrile group can be introduced via a cyanation reaction.
Nucleophilic Substitution: The difluoromethoxy group can be introduced by reacting a suitable pyridine derivative with difluoromethyl ether under basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Cyanation: The acetonitrile group can be introduced by reacting the intermediate compound with a cyanating agent such as sodium cyanide or copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of a wide range of functionalized pyridine derivatives.
科学研究应用
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: In the agrochemical industry, the compound can be used as an intermediate in the synthesis of pesticides and herbicides. Its unique properties may also be exploited in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, molecular interactions, and metabolic stability. The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- 3-Difluoromethoxy-5-(trifluoromethyl)pyridine-2-acetonitrile
- 2-Difluoromethoxy-6-(trifluoromethyl)pyridine-3-acetonitrile
- 4-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile
Comparison
Compared to similar compounds, 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile may exhibit unique properties due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the pyridine ring. These positional differences can influence the compound’s reactivity, stability, and biological activity. For example, the electronic effects of the substituents can vary depending on their positions, leading to differences in how the compound interacts with molecular targets and participates in chemical reactions.
属性
IUPAC Name |
2-[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2O/c10-8(11)17-6-1-2-7(9(12,13)14)16-5(6)3-4-15/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHVKUVMLBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179631 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227583-25-6 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227583-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


